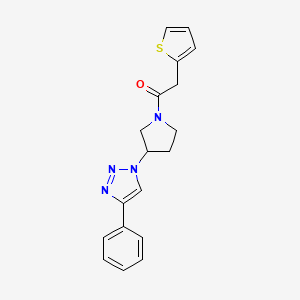

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a unique combination of a triazole ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.

Incorporation of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.

Biological Studies: The triazole ring can interact with various biological targets, making this compound useful in biochemical assays and drug discovery.

Mechanism of Action

The mechanism of action of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The triazole ring can bind to enzymes and receptors, modulating their activity.

Pathways Involved: This compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone imparts unique electronic properties, making it particularly useful in materials science applications. Additionally, the combination of the triazole and pyrrolidine rings provides a versatile scaffold for medicinal chemistry.

Biological Activity

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by a triazole ring linked to a pyrrolidine moiety and a thiophene group. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail these activities based on various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of the compound:

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HEPG-2 (liver cancer). The IC50 values ranged from 0.12 to 2.78 µM , indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The anticancer activity is believed to be mediated through the induction of apoptosis via the activation of caspase pathways and modulation of p53 expression levels. Western blot analysis confirmed increased levels of pro-apoptotic proteins in treated cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In one study, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .

Anti-inflammatory Activity

Preliminary studies suggest that the compound may possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-I and COX-II). This property was evaluated using an in vitro COX inhibition assay, showing promising results with an IC50 value of 0.011 µM , which is significantly lower than standard anti-inflammatory drugs .

Properties

IUPAC Name |

1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c23-18(11-16-7-4-10-24-16)21-9-8-15(12-21)22-13-17(19-20-22)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATVOSQAQCWNFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.